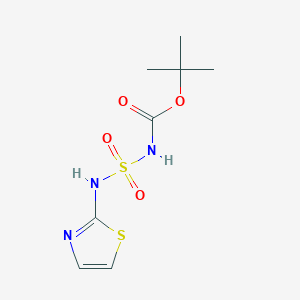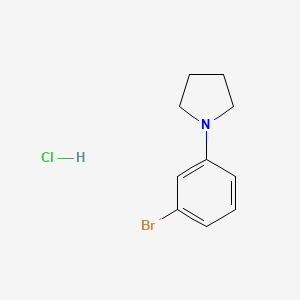
1-(3-Bromophenyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the empirical formula C10H13BrClN . It has a molecular weight of 262.57 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromophenyl group . The InChI string isInChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H . The SMILES string is C1CCN(C1)C2=CC(=CC=C2)Br.Cl . Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Bromophenyl)pyrrolidine hydrochloride are not available, pyrrolidine derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
1-(3-Bromophenyl)pyrrolidine hydrochloride is a solid compound . It has a molecular weight of 262.57 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass is 260.99199 g/mol .Wissenschaftliche Forschungsanwendungen
Conformational Studies : Research on similar compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, has focused on their conformational properties. These studies have revealed substantial non-planarity in solution and specific dihedral angles between phenyl and five-membered rings in the solid state, offering insights into the molecular structure and behavior of related compounds (Fujiwara et al., 1977).
Crystal Structure Analysis : Crystal structure studies of related compounds have been conducted to understand their structural characteristics in solid states. This knowledge is vital for applications in materials science and pharmaceuticals (Fujiwara et al., 1977).
Luminescent Polymers : The integration of similar bromophenyl pyrrolidine structures into polymers has been explored. These polymers exhibit strong fluorescence and distinct optical properties, suggesting potential uses in optoelectronics and sensing applications (Zhang & Tieke, 2008).
Enzyme Inhibition : Compounds like benzyl 2-(bromophenyl)pyrrolidine carbamates have been studied for their ability to inhibit cholinesterases, enzymes relevant in neurological disorders. This suggests potential applications in designing therapeutic agents for neurological conditions (Pizova et al., 2017).
Organometallic Chemistry : Studies on pyrrolidine derivatives in organometallic complexes provide insights into their bonding characteristics and potential applications in catalysis and materials science (Singh et al., 2003).
Antithrombin Activity : The synthesis and molecular docking study of pyrrolidine derivatives for potential antithrombin activity highlights their possible use in developing anticoagulant drugs (Ayan et al., 2013).
Hydrogen-Bonding Patterns : Research on the hydrogen-bonding patterns in enaminones related to bromophenyl pyrrolidines has implications for understanding intermolecular interactions and designing molecules with desired properties (Balderson et al., 2007).
Antiviral Activity : Certain pyrrolidine derivatives have shown antiviral activity against various RNA and DNA viruses, suggesting their potential in antiviral drug development (Bergstrom et al., 1984).
Antioxidant and Anticholinergic Activities : Pyrrolidine derivatives, including bromophenols, have been synthesized and evaluated for their antioxidant and anticholinergic activities, indicating their potential in oxidative stress-related therapies and cholinergic system modulation (Rezai et al., 2018).
Inhibition of Tumor Cell Growth : Functionalized pyrrolidines have shown efficacy in inhibiting the growth of human tumor cells, especially glioblastoma and melanoma cells, suggesting their potential in cancer therapy (Fiaux et al., 2005).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHQYGVTRCCDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675405 |
Source


|
| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187385-56-3 |
Source


|
| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)
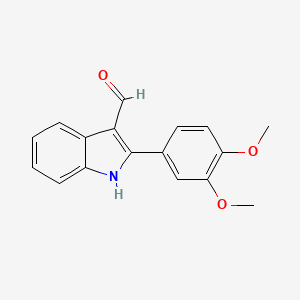
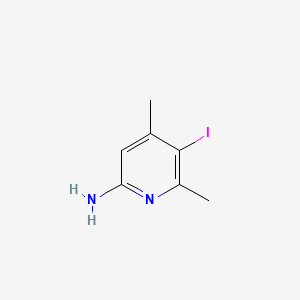

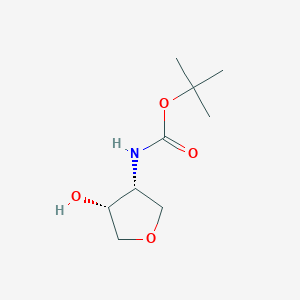





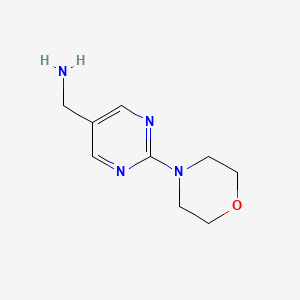
![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)
![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B1372743.png)
